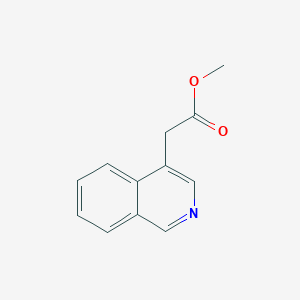

Methyl 2-(isoquinolin-4-yl)acetate

Description

Methyl 2-(isoquinolin-4-yl)acetate is an organic compound characterized by an isoquinoline moiety linked to an acetate ester. The parent acid, 2-(isoquinolin-4-yl)acetic acid (CAS 763024-93-7), has a molecular formula of C₁₁H₉NO₂ and a molecular weight of 187.19 g/mol . The methyl ester derivative would thus have a molecular formula of C₁₂H₁₁NO₂ and a molecular weight of 201.22 g/mol.

Applications may include use as intermediates in organic synthesis, such as Horner–Wadsworth–Emmons (HWE) reactions for α,β-unsaturated ester synthesis, as seen in structurally related phosphonate esters .

Properties

Molecular Formula |

C12H11NO2 |

|---|---|

Molecular Weight |

201.22 g/mol |

IUPAC Name |

methyl 2-isoquinolin-4-ylacetate |

InChI |

InChI=1S/C12H11NO2/c1-15-12(14)6-10-8-13-7-9-4-2-3-5-11(9)10/h2-5,7-8H,6H2,1H3 |

InChI Key |

ILTRUPLCJGJNLM-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CC1=CN=CC2=CC=CC=C21 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(isoquinolin-4-yl)acetate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of isoquinoline with methyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to maximize yield and purity. Catalysts and solvents are carefully selected to ensure the reaction proceeds smoothly and with minimal by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(isoquinolin-4-yl)acetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Substitution: The isoquinoline ring can undergo substitution reactions, where different substituents replace hydrogen atoms on the ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens or nitrating agents under acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the isoquinoline ring, leading to a wide range of derivatives.

Scientific Research Applications

Methyl 2-(isoquinolin-4-yl)acetate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

Medicine: Isoquinoline derivatives, including this compound, are explored for their potential therapeutic applications in treating various diseases.

Industry: The compound is used in the development of new materials and as a building block in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of Methyl 2-(isoquinolin-4-yl)acetate and its derivatives often involves interactions with specific molecular targets in biological systems. These targets can include enzymes, receptors, and other proteins that play crucial roles in cellular processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific derivative and its intended application.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Methyl 2-(Isoquinolin-4-yl)acetate and Analogues

Key Findings and Analysis

Structural Diversity and Reactivity: this compound distinguishes itself with an aromatic isoquinoline core, which may interact with biological targets like 3C-like proteinases, as seen in isoquinoline-containing acetamides . Comparatively, Methyl 2-thienyl acetate (C₇H₈O₂S) features a thiophene ring, offering distinct electronic properties for applications in materials science or flavor chemistry .

Synthetic Utility: Phosphonate esters like Methyl 2-[bis(benzyloxy)phosphoryl]acetate (, Table 4) are optimized for HWE reactions, achieving high stereoselectivity in α,β-unsaturated ester synthesis.

Pharmacological Potential: The tetrahydroisoquinoline derivative (C₁₅H₁₉NO₄) in includes methoxy groups that enhance binding to central nervous system (CNS) receptors. In contrast, the isoquinolin-4-yl acetate’s planar aromatic system may favor interactions with enzymes like cytochrome P450 or proteases .

Safety Profiles: Methyl 2-thienyl acetate has well-documented safety measures, including skin and eye irritation risks . For this compound, the parent acid’s predicted pKa (3.18) suggests moderate acidity, but esterification likely reduces reactivity hazards .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.